3-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
3-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a methoxy group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-methoxyphenyl)benzenesulfonamide
- N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
Uniqueness
3-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is unique due to the presence of both the methoxy and pyrrolidinone groups, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
IUPAC Name |
3-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-24-16-8-7-13(11-15(16)20-9-3-6-17(20)21)19-25(22,23)14-5-2-4-12(18)10-14/h2,4-5,7-8,10-11,19H,3,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILJHDXZWSNVDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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